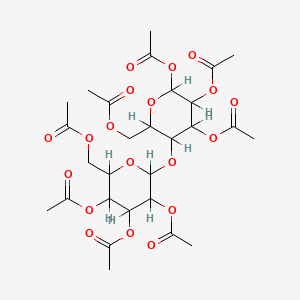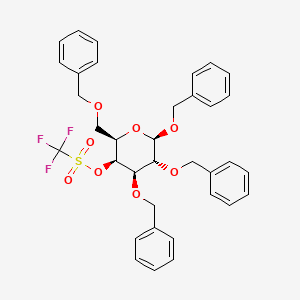![molecular formula C8H13NO2 B1139858 (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 105307-53-7](/img/structure/B1139858.png)
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by hydrogenation to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for its application in large-scale production, particularly for pharmaceutical uses.
化学反应分析
Types of Reactions
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated bicyclic compounds. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism by which (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclopentane derivatives: Compounds with similar bicyclic structures but different functional groups.
Pyrrole derivatives: Compounds with a pyrrole ring system, offering different reactivity and applications.
Uniqueness
What sets (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid apart is its specific stereochemistry and bicyclic structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
属性
CAS 编号 |
105307-53-7 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
(6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7?/m1/s1 |
InChI 键 |
OQHKEWIEKYQINX-YURFNIAASA-N |
手性 SMILES |
C1C[C@@H]2C(C1)CC(N2)C(=O)O |
SMILES |
C1CC2CC(NC2C1)C(=O)O |
规范 SMILES |
C1CC2CC(NC2C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


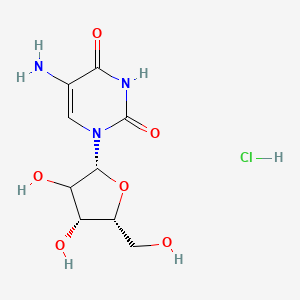

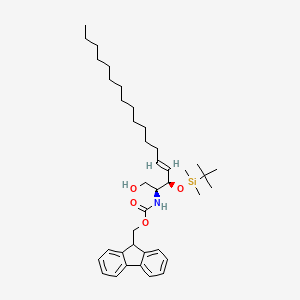
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/new.no-structure.jpg)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)
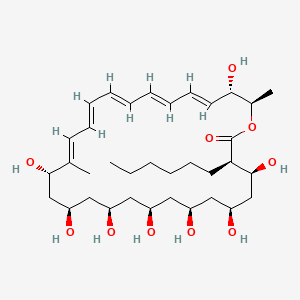
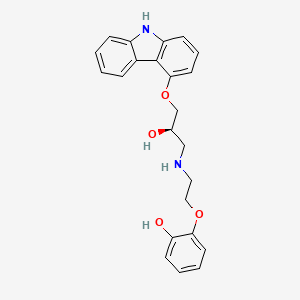

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)


